Compound Description: This series of amide derivatives was synthesized and evaluated for antiproliferative activity against the human breast cancer cell line MCF7 using the MTT assay []. Two compounds, 2-(4-methylphenyl)-1-(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine and 2-(2-methylphenyl)-1-(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine, showed promising cytotoxic activity, inducing cell cycle arrest at the EGFR phase, indicative of apoptotic cell death [].
Compound Description: This compound is a charge-neutral, low-spin iron(II) complex. The iron ion is coordinated by two tridentate ligands, forming a distorted pseudo-octahedral geometry. The ligand features a pyrazole ring directly linked to a pyridine ring, which in turn connects to a triazole ring. These units are substituted with a 3-bromo-4-methoxyphenyl group [].
Compound Description: This compound, a pyridine-pyrrolidinone derivative, exhibits potent antimalarial activity, likely through the inhibition of prolyl-tRNA synthetase []. It exists as two enantiomers with differing bioactivity levels. Molecular docking studies suggest that it interacts with the ATP binding site of the enzyme [].
Compound Description: This copper(II) complex, incorporating 4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid as a ligand, displays noteworthy biological activities []. It effectively inhibits protein tyrosine phosphatase 1B (PTP1B) activity with an IC50 of 0.51 µM, potentially acting as a noncompetitive inhibitor []. Furthermore, it exhibits antiproliferative activity against MCF7 cells comparable to cisplatin [].
Compound Description: Developed as a structurally distinct backup compound to 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150), this compound is a potent glycine transporter 1 (GlyT1) inhibitor []. It demonstrates favorable pharmacokinetics, good plasma exposure, and sufficient blood-brain barrier penetration to elevate glycine levels in the cerebrospinal fluid of rats [].
Compound Description: These compounds represent a novel chemical scaffold with potent adenosine A2A receptor antagonist activity []. Optimized for their binding affinity and ligand efficiency, these compounds exhibited impressive efficacy in the haloperidol-induced catalepsy model, signifying their potential as therapeutics for Parkinson's disease [].
Compound Description: Designed by merging structural elements from different chemotypes to enhance activity, TP0439150 acts as a potent glycine transporter 1 (GlyT1) inhibitor []. Its strong GlyT1 inhibitory activity (IC50 = 1.8 nM) is complemented by good plasma exposure and adequate brain penetration in rats []. Notably, it shows efficacy in rodent models of schizophrenia without inducing undesired CNS side effects [].
Compound Description: This complex, synthesized using 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidin-4-amine as the ligand, forms a distorted square-pyramidal geometry around the copper(II) ion []. The ligand coordinates through three nitrogen atoms, and the structure is stabilized by hydrogen bonding and Cu…Cl contacts [].
Compound Description: This family of copper complexes, encompassing both Cu(II) and mixed-valence Cu(I)/Cu(II) species, exhibits high catalytic activity in the conversion of alcohols to nitriles and aldehydes []. The complexes act as efficient catalysts for alcohol ammoxidation and aerobic oxidation reactions in aqueous media, with the added advantage of facile product separation and catalyst recyclability [].
Compound Description: Belonging to a novel series of teraryl oxazolidinone compounds, 10f and its phosphate demonstrate potent antimicrobial activity while exhibiting a favorable safety profile in various in vitro toxicity tests []. This compound shows promise as a potential antimicrobial agent with enhanced safety and efficacy, evidenced by its high oral bioavailability and effectiveness in a murine MRSA systemic infection model [].
Compound Description: This compound, GW788388, is a potent, selective, and orally active inhibitor of transforming growth factor beta (TGF-beta) type I receptor (ALK5) []. Its potent ALK5 inhibitory activity translates into promising antifibrotic activity in vivo. In rat models of acute liver fibrosis and puromycin aminonucleoside-induced renal fibrosis, GW788388 effectively reduced collagen IA1 mRNA expression, a key marker of fibrosis [].
Compound Description: MK-8033 is a dual inhibitor of c-Met and Ron kinases, currently under investigation as a cancer treatment []. It exhibits preferential binding to the activated kinase conformation, a desirable characteristic for achieving selectivity and potentially reducing off-target effects []. Furthermore, MK-8033 demonstrates potent antitumor activity in vivo, inhibiting tumor growth in a subcutaneous xenograft model [].
Compound Description: This complex utilizes a novel sulfadiazine-pyrazole prodrug ligand and exhibits distorted octahedral geometry around the cobalt(II) ion []. The complex and the free ligand were evaluated for antibacterial activity, with the free ligand showing higher potency [].
Overview
4-(1H-pyrazol-1-yl)-N-(2-(pyridin-4-yl)ethyl)picolinamide is a complex organic compound notable for its potential applications in medicinal chemistry and biological research. It is characterized by the presence of a pyrazole ring, a pyridine moiety, and a picolinamide structure, which contribute to its unique chemical properties and biological activities. The compound's molecular formula is C14H15N5, and it has garnered attention for its possible interactions with various biological targets.
Source
The compound can be sourced from various chemical suppliers and research institutions specializing in organic synthesis and medicinal chemistry. Its CAS number is 1448064-03-6, which facilitates identification and procurement from chemical databases.
Classification
4-(1H-pyrazol-1-yl)-N-(2-(pyridin-4-yl)ethyl)picolinamide belongs to the class of heterocyclic compounds, specifically those containing both pyrazole and pyridine rings. It is classified under organic compounds with potential pharmaceutical applications due to its structural features that may influence biological activity.
Synthesis Analysis
Methods
The synthesis of 4-(1H-pyrazol-1-yl)-N-(2-(pyridin-4-yl)ethyl)picolinamide typically involves multi-step organic reactions.
Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine with appropriate carbonyl compounds, often under acidic conditions.
Introduction of the Pyridine Moiety: The synthesized pyrazole intermediate can be reacted with a pyridine derivative through nucleophilic substitution, allowing for the introduction of the pyridine group.
Picolinamide Formation: The final step involves coupling the intermediate with a suitable acylating agent to form the picolinamide structure, often utilizing coupling reagents such as carbodiimides or acid chlorides.
Technical Details
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques such as chromatography may be employed for purification of intermediates and final products.
Molecular Structure Analysis
Structure
The molecular structure of 4-(1H-pyrazol-1-yl)-N-(2-(pyridin-4-yl)ethyl)picolinamide consists of a central pyrazole ring linked to a pyridine group via an ethyl chain, along with a picolinamide functional group.
Data
Molecular Formula: C14H15N5
Molecular Weight: Approximately 255.3 g/mol
Structural Representation: The compound's structure can be visualized using molecular modeling software or through chemical drawing tools to illustrate the arrangement of atoms.
Chemical Reactions Analysis
Reactions
4-(1H-pyrazol-1-yl)-N-(2-(pyridin-4-yl)ethyl)picolinamide can undergo several chemical reactions:
Substitution Reactions: The nitrogen atoms in the pyrazole and pyridine rings can participate in nucleophilic substitution reactions.
Oxidation/Reduction: The compound may be subject to oxidation or reduction under appropriate conditions, potentially altering its biological activity.
Coupling Reactions: It can be utilized in further synthetic pathways to create more complex derivatives through coupling with other functional groups.
Technical Details
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation or reducing agents such as lithium aluminum hydride for reduction. Reaction conditions must be optimized based on the specific chemistry involved.
Mechanism of Action
Process
The mechanism of action for 4-(1H-pyrazol-1-yl)-N-(2-(pyridin-4-yl)ethyl)picolinamide involves its interaction with biological targets such as enzymes or receptors.
Data
Upon binding to these targets, the compound may modulate their activity, leading to various biological effects. Research indicates that compounds with similar structures often exhibit anti-inflammatory or anticancer properties, suggesting potential therapeutic applications.
Physical and Chemical Properties Analysis
Physical Properties
The physical properties of 4-(1H-pyrazol-1-yl)-N-(2-(pyridin-4-yl)ethyl)picolinamide include:
Appearance: Typically exists as a solid.
Solubility: Soluble in common organic solvents; solubility in water may vary based on pH.
Chemical Properties
Chemical properties include stability under standard laboratory conditions, potential reactivity towards electrophiles or nucleophiles, and susceptibility to hydrolysis depending on environmental conditions.
Applications
Scientific Uses
The compound has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent targeting specific diseases.
Biological Research: Used as a probe in studies involving enzyme kinetics and receptor binding assays.
Material Science: Explored for its utility in developing novel materials with specific chemical characteristics due to its unique structure.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.